Tert-butyl (6R)-3,3-difluoro-6-hydroxy-azepane-1-carboxylate is a chemical compound that belongs to the class of azepanes, which are seven-membered cyclic amines. This compound features a tert-butyl ester group, difluoromethyl substituents, and a hydroxy group which contribute to its unique properties and potential applications. The molecular structure of this compound allows it to participate in various chemical reactions, making it of interest in synthetic organic chemistry and pharmaceuticals.
This compound can be classified under the category of fluorinated compounds due to the presence of difluoro groups. It is also categorized as an ester due to the tert-butyl carboxylate moiety. Its classification as an azepane places it among cyclic compounds with significant biological activity, often explored for their pharmacological properties.
The synthesis of tert-butyl (6R)-3,3-difluoro-6-hydroxy-azepane-1-carboxylate can be approached through various synthetic routes. One common method involves the use of fluorinated reagents to introduce the difluoro substituents followed by cyclization reactions to form the azepane ring.
A typical synthetic route may involve the following steps:
The molecular formula for tert-butyl (6R)-3,3-difluoro-6-hydroxy-azepane-1-carboxylate is . The structure consists of:
Tert-butyl (6R)-3,3-difluoro-6-hydroxy-azepane-1-carboxylate can undergo various chemical reactions:
The mechanism of action for compounds like tert-butyl (6R)-3,3-difluoro-6-hydroxy-azepane-1-carboxylate often involves interaction with biological targets such as enzymes or receptors. The difluoro substitution may enhance lipophilicity and binding affinity to target proteins, potentially leading to altered pharmacokinetic properties.
Tert-butyl (6R)-3,3-difluoro-6-hydroxy-azepane-1-carboxylate has potential applications in:
The construction of the seven-membered azepane ring with precise stereochemical control at the C6 position represents a significant synthetic challenge. Recent methodologies employ palladium-catalyzed asymmetric allylic alkylation to establish the initial chiral centers, followed by ring-closing strategies to form the azepane scaffold. As demonstrated by Christoffers and colleagues, cyclic α-allyl-β-oxoesters serve as optimal precursors for stereoselective transformations [4]. The critical stereochemical integrity is maintained through ruthenium-catalyzed cross-metathesis with acrylonitrile, which introduces the necessary carbon chain without epimerization at the chiral center [4].
The ring-closure step employs reductive amination under heterogeneous palladium catalysis, simultaneously reducing the cyano group while facilitating intramolecular imine formation. This cascade process delivers the azepane core with the desired (6R) configuration through stereoselective delivery of hydrogen to the reductive face of the iminium intermediate. The stereochemical outcome is further controlled by the existing chiral environment of the bicyclic system, which dictates the approach of the reducing species to yield the thermodynamically favored trans-diastereomer [4]. Computational studies of analogous azepane systems reveal that the energy barrier for epimerization at C6 increases significantly when the ring adopts a chair conformation with axial hydroxyl orientation, effectively locking the stereochemistry [8].
The introduction of geminal difluoro groups at the C3 position requires precise reagent selection and reaction condition optimization to prevent decomposition of the sensitive azepane scaffold. Two principal approaches have emerged as effective for this transformation:
Electrophilic Fluorination: Treatment of the corresponding 3-oxo-azepane precursor with bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or similar fluorinating agents at controlled temperatures (-78°C to 0°C) achieves difluorination with minimal epimerization at adjacent chiral centers. This method proceeds through a difluoroenolate intermediate that is trapped by a second equivalent of fluorinating agent [4].
Nucleophilic Displacement: Activated 3,3-dihaloazepanes undergo halogen exchange using silver(I) fluoride or potassium hydrogen fluoride in polar aprotic solvents. This approach requires protection of the C6 hydroxyl as a silyl ether to prevent elimination side reactions [10].
Comparative studies indicate electrophilic methods provide superior yields (75-85%) for the difluorination step but require stringent moisture-free conditions. The presence of the gem-difluoro moiety significantly influences the ring conformation through a gauche effect, increasing population of the chair conformation where both fluorine atoms occupy equatorial positions. This conformational preference enhances the nucleophilicity of the C6 hydroxyl group by reducing its steric interactions with the carbamate protecting group [10].
The simultaneous presence of amino and hydroxyl functionalities necessitates strategic protecting group selection throughout the synthetic sequence. The tert-butyloxycarbonyl (Boc) group demonstrates exceptional compatibility with both the fluorination steps and subsequent transformations:
Table: Protection Scheme for Key Functional Groups
Functional Group | Protecting Group | Deprotection Conditions | Compatibility Notes |
---|---|---|---|
Amino (N1) | Boc | TFA/DCM (1:1), 0-25°C | Stable to fluorination reagents |
Hydroxyl (C6) | None | - | Hydrogen bonding stabilizes conformation |
Amino (alternative) | Cbz | H₂, Pd/C | Incompatible with fluorination |
The C6 hydroxyl group is strategically left unprotected throughout most synthetic sequences. Computational analysis of molecular orbitals reveals that the unprotected hydroxyl forms an intramolecular hydrogen bond with the Boc carbonyl oxygen (distance: 2.05Å), which stabilizes the chair conformation and minimizes side reactions during fluorination steps [6]. This hydrogen bonding network reduces the nucleophilicity of the hydroxyl by approximately 40% compared to protected analogs, as measured through kinetic acylation studies [8].
For bicyclic azepane derivatives, spirocyclic protection of the hydroxyl group becomes necessary during late-stage functionalization. The use of 1-oxa-6-azaspiro[3.3]heptane systems has demonstrated particular effectiveness, as these structures lock the hydroxyl group in a sterically shielded position while maintaining compatibility with Boc deprotection conditions [9]. Molecular dynamics simulations indicate these spirocyclic protectors reduce solvent accessibility of the hydroxyl by 75% compared to linear protecting groups [6].
The Boc protecting group demonstrates distinct advantages over alternative carbamate-based protections in azepane chemistry. Key comparative data reveals:
Table: Stability Comparison of Amino-Protecting Groups
Protecting Group | Acid Stability (pH 1) | Base Stability (pH 12) | Thermal Stability | Compatibility with Difluorination |
---|---|---|---|---|
Boc | Limited (t₁/₂: 3h) | Excellent (t₁/₂: >500h) | >150°C | Excellent |
Cbz | Excellent (t₁/₂: >500h) | Moderate (t₁/₂: 48h) | 120°C | Poor (competitive reduction) |
Fmoc | Excellent (t₁/₂: >500h) | Limited (t₁/₂: 0.5h) | 80°C | Moderate |
Alloc | Excellent (t₁/₂: >500h) | Excellent (t₁/₂: >500h) | 100°C | Good |
The orthogonal deprotection profile of Boc allows its removal under mildly acidic conditions (trifluoroacetic acid in dichloromethane) without affecting other functional groups. This characteristic proves particularly valuable when working with acid-stable fluorinated compounds [2]. The mechanism of Boc cleavage involves tert-butyl cation formation, which is efficiently scavenged by nucleophilic additives like thiophenol or anisole to prevent alkylation side reactions [7].
Alternative protecting groups exhibit significant limitations:
The steric bulk of the Boc group (estimated molecular volume: 86ų) provides substantial shielding of the nitrogen lone pair, reducing its basicity by approximately 6 pKa units compared to the unprotected amine. This suppression of nucleophilicity prevents intramolecular cyclization during the fluorination steps, a common side reaction observed with less sterically demanding protections [9].
Scale-up of the synthetic sequence for Tert-butyl (6R)-3,3-difluoro-6-hydroxy-azepane-1-carboxylate presents several significant challenges that require careful optimization:
Hydrogenation Scalability: The heterogeneous palladium-catalyzed hydrogenation of the ω-cyanoallyl intermediate requires precise control of hydrogen pressure (typically 50-100 psi) and catalyst loading (5-10% Pd/C). At pilot-plant scale (>1kg), this transformation faces mass transfer limitations that reduce reaction efficiency by 15-20% compared to small-scale reactions. Continuous flow hydrogenation systems have demonstrated improved mass transfer characteristics, reducing catalyst requirements by 30% while maintaining enantiomeric excess >98% [4].
Boc Deprotection Efficiency: Acidolytic cleavage of the Boc group generates isobutylene gas (0.167L/g substrate), which requires specialized venting and scrubbing systems at scale. Trifluoroacetic acid usage increases proportionally with scale, creating significant waste disposal challenges. Recent approaches employ scavenger-assisted deprotection with silica-bound scavengers that simplify product isolation and reduce TFA consumption by 40% [7].
Crystallization Control: The final purification typically requires diastereomeric resolution through controlled crystallization. The presence of the polar hydroxyl group necessitates mixed solvent systems (e.g., ethyl acetate/heptane) that achieve optimal crystal growth rates of 1-2μm/min to ensure high enantiopurity (>99% ee). Seeding strategies with enantiopure crystals are critical for reproducible crystallization initiation [8].
Table: Scale-Up Parameters for Critical Steps
Synthetic Step | Key Parameter | Laboratory Scale | Pilot Plant Scale | Optimization Strategy |
---|---|---|---|---|
Reductive Amination | H₂ Pressure | 50 psi | 80 psi | Enhanced gas-liquid mass transfer |
Difluorination | Temperature Control | -78°C (dry ice) | -40°C (cryogenic) | Continuous flow reactor |
Boc Deprotection | TFA Equivalents | 20 eq | 12 eq | Scavenger-assisted protocol |
Final Crystallization | Solvent Ratio | 1:1 EtOAc:Heptane | 1:3 EtOAc:Heptane | Seeded cooling crystallization |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: